5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 618077-65-9
VCID: VC16156590
InChI: InChI=1S/C23H21BrN2O3S2/c1-3-4-11-25-18-10-7-15(24)12-17(18)19(21(25)27)20-22(28)26(23(30)31-20)13-14-5-8-16(29-2)9-6-14/h5-10,12H,3-4,11,13H2,1-2H3/b20-19-
SMILES:
Molecular Formula: C23H21BrN2O3S2
Molecular Weight: 517.5 g/mol

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one

CAS No.: 618077-65-9

Cat. No.: VC16156590

Molecular Formula: C23H21BrN2O3S2

Molecular Weight: 517.5 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one - 618077-65-9

Specification

CAS No. 618077-65-9
Molecular Formula C23H21BrN2O3S2
Molecular Weight 517.5 g/mol
IUPAC Name (5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H21BrN2O3S2/c1-3-4-11-25-18-10-7-15(24)12-17(18)19(21(25)27)20-22(28)26(23(30)31-20)13-14-5-8-16(29-2)9-6-14/h5-10,12H,3-4,11,13H2,1-2H3/b20-19-
Standard InChI Key VPSQTGQBUWTVFW-VXPUYCOJSA-N
Isomeric SMILES CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)/C1=O
Canonical SMILES CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C1=O

Introduction

The compound 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one is a synthetic derivative of the thiazolidinone class. Thiazolidinones, including thioxothiazolidinones, are heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry due to their diverse biological activities, such as anticancer, antimicrobial, antioxidant, and anti-inflammatory properties .

This specific compound integrates functional groups from the indolinone and thiazolidinone families, which may enhance its pharmacological potential. Below is a detailed exploration of its chemical structure, synthesis, biological activity, and potential applications.

Synthesis

The synthesis of this compound typically involves a multi-step reaction:

  • Indolinone Preparation: The indolinone core is synthesized by bromination and alkylation of oxindole derivatives.

  • Thioxothiazolidinone Formation: Cyclization reactions using ethyl bromoacetate and thiourea yield the thioxothiazolidinone ring .

  • Final Condensation: A Knoevenagel condensation between the indolinone derivative and the thioxothiazolidinone forms the final product.

Biological Activity

The compound's structure suggests potential activity in several therapeutic areas:

4.1 Anticancer Properties
Thioxothiazolidinones are known to inhibit tumor cell growth by targeting enzymes involved in cell cycle regulation and apoptosis pathways. The brominated indolinone moiety may further enhance anticancer efficacy by increasing selectivity for cancer cells .

4.2 Antimicrobial Activity
The thioxothiazolidinone ring has demonstrated antimicrobial effects against bacterial strains by disrupting cell wall synthesis or enzyme activity .

4.3 Antioxidant Activity
Substituents like methoxybenzyl contribute to free radical scavenging, making the compound a candidate for antioxidant therapy .

Applications in Drug Development

This compound's unique structure makes it a promising lead molecule for drug development:

  • Cancer Therapy: Its ability to interact with hydrophobic pockets in proteins could be exploited for designing anticancer drugs.

  • Antimicrobial Agents: Modifications at the bromine or methoxy positions may optimize antimicrobial potency.

  • Antioxidants: Potential use in preventing oxidative stress-related diseases.

Research Findings

ActivityExperimental Evidence
AnticancerThioxothiazolidinones have shown GI50 values in low micromolar ranges against tumor cells .
AntimicrobialEffective against Gram-positive and Gram-negative bacteria via molecular docking studies .
AntioxidantMethoxybenzyl derivatives exhibit lipid peroxidation inhibition in vitro .

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